Phellopterin Phellopterin Phellopterin is a member of psoralens.
Phellopterin is a natural product found in Melicope triphylla, Komarovia anisosperma, and other organisms with data available.
A naturally occurring furanocoumarin found in roots of Angelica dahurica and in Seseli elatum (L579). Furocoumarins, are phototoxic and photocarcinogenic. They intercalate DNA and photochemically induce mutations. Furocoumarins are botanical phytoalexins found to varying extents in a variety of vegetables and fruits, notably citrus fruits. The levels of furocoumarins present in our diets, while normally well below that causing evident acute phototoxicity, do cause pharmacologically relevant drug interactions. Some are particularly active against cytochrome P450s. For example, in humans, bergamottin and dihydroxybergamottin are responsible for the 'grapefruit juice effect', in which these furanocoumarins affect the metabolism of certain drugs.
Brand Name: Vulcanchem
CAS No.: 2543-94-4
VCID: VC21347817
InChI: InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15-12(7-9-20-15)14(19-3)11-4-5-13(18)22-16(11)17/h4-7,9H,8H2,1-3H3
SMILES:
Molecular Formula: C17H16O5
Molecular Weight: 300.30 g/mol

Phellopterin

CAS No.: 2543-94-4

Cat. No.: VC21347817

Molecular Formula: C17H16O5

Molecular Weight: 300.30 g/mol

* For research use only. Not for human or veterinary use.

Phellopterin - 2543-94-4

CAS No. 2543-94-4
Molecular Formula C17H16O5
Molecular Weight 300.30 g/mol
IUPAC Name 4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Standard InChI InChI=1S/C17H16O5/c1-10(2)6-8-21-17-15-12(7-9-20-15)14(19-3)11-4-5-13(18)22-16(11)17/h4-7,9H,8H2,1-3H3
Standard InChI Key BMLZFLQMBMYVHG-UHFFFAOYSA-N
Canonical SMILES CC(=CCOC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)C

Chemical Properties and Structure

Phellopterin (C17H16O5) is a member of the psoralens, a class of natural compounds with a distinctive furanocoumarin structure. With a molecular weight of 300.30 g/mol, this compound is formally known as 4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one . The chemical structure features a coumarin backbone with a fused furan ring, characteristic of furanocoumarin compounds. Phellopterin possesses specific functional groups, including a methoxy group at position 4 and a 3-methylbut-2-enoxy substituent at position 9, which contribute to its unique biological activities.

The compound was first identified and characterized in botanical samples, with subsequent structural elucidation confirming its classification within the furanocoumarin family. As with other members of this class, phellopterin exhibits photoreactive properties that influence its biological interactions, particularly with nucleic acids and proteins.

Chemical Identification Data

ParameterInformation
Common NamePhellopterin
IUPAC Name4-methoxy-9-(3-methylbut-2-enoxy)furo[3,2-g]chromen-7-one
Molecular FormulaC17H16O5
Molecular Weight300.30 g/mol
PubChem CID98608
Chemical ClassFuranocoumarin, Psoralen
Alternative NamesPhelloterin, Phelloptorin

Natural Sources and Occurrence

Phellopterin occurs naturally in several plant species, predominantly in the Apiaceae (formerly Umbelliferae) and Rutaceae families. It has been isolated and identified from various botanical sources, with particularly high concentrations found in certain medicinal plants.

The compound is most notably found in the roots of Angelica dahurica, a plant traditionally used in Asian medicine for treating various inflammatory conditions . This botanical source has historically been employed in traditional Chinese medicine formulations targeting skin disorders and inflammatory ailments. Additional natural sources include Seseli elatum, Melicope triphylla, and Komarovia anisosperma, demonstrating the compound's distribution across diverse plant taxa .

Distribution in Medicinal Plants

Plant SpeciesFamilyPlant PartTraditional Use
Angelica dahuricaApiaceaeRootsTreatment of inflammatory conditions, skin disorders
Seseli elatumApiaceaeAerial partsTraditional medicine applications
Melicope triphyllaRutaceaeLeaves, stemsEthnomedicinal applications
Komarovia anisospermaApiaceaeVarious partsLimited traditional applications

Pharmacological Properties

Anti-inflammatory Effects

Phellopterin exhibits significant anti-inflammatory properties through multiple molecular mechanisms. Research has demonstrated its ability to modulate inflammatory signaling pathways and suppress pro-inflammatory mediators. In studies examining atopic dermatitis models, phellopterin showed remarkable anti-type 2 inflammation activity, effectively reducing inflammatory processes in skin lesions .

The compound significantly decreases the expression of intercellular cell adhesion molecule-1 (ICAM-1), which serves as a representative indicator of inflammation . This downregulation of adhesion molecules contributes to reduced inflammatory cell recruitment and attenuated inflammatory responses in affected tissues.

Wound Healing Properties

Phellopterin has demonstrated considerable efficacy in promoting wound healing, particularly in diabetic ulcers. Research indicates that phellopterin treatment facilitates the healing process through multiple mechanisms, including inflammation modulation and cellular proliferation enhancement .

In diabetic ulcer models, phellopterin cream applications showed therapeutic benefits by attenuating chronic inflammation and promoting re-epithelialization, crucial processes for effective wound closure and tissue regeneration . These effects appear to be mediated through molecular pathways involving SIRT1 upregulation and ICAM-1 downregulation, suggesting a complex but coordinated mechanism of action.

Effects on Skin Conditions

Beyond wound healing, phellopterin has shown promise in treating atopic dermatitis, a common inflammatory skin condition. Studies have demonstrated that phellopterin alleviates atopic dermatitis-like phenotypes in experimental models, including:

  • Reduction in serum immunoglobulin E (IgE) levels

  • Decreased infiltration of eosinophils and mast cells in skin lesions

  • Suppression of inflammatory cytokine production

These effects collectively contribute to improved skin barrier function and reduced inflammatory manifestations, highlighting phellopterin's potential as a therapeutic agent for inflammatory dermatological conditions.

Molecular Mechanisms of Action

SIRT1 Pathway Modulation

A key molecular mechanism underlying phellopterin's therapeutic effects involves the upregulation of Silent Information Regulator 1 (SIRT1), a protein implicated in various cellular processes including inflammation regulation and metabolic control. Research has demonstrated that phellopterin treatment increases SIRT1 protein expression in various experimental models .

The upregulation of SIRT1 appears to be integral to phellopterin's anti-inflammatory and wound healing effects, as inhibition of SIRT1 reverses these beneficial properties. Studies in diabetic ulcer models revealed that phellopterin treatment increased SIRT1 expression in wound tissues, correlating with improved healing outcomes and reduced inflammatory markers .

STAT3 Inhibition

Phellopterin exerts potent effects on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of inflammatory responses. Research has demonstrated that phellopterin suppresses the phosphorylation of STAT3 at Tyr705, effectively inhibiting its activation and downstream signaling cascades .

This inhibition of STAT3 phosphorylation directly impacts the expression of pro-inflammatory cytokines, including Thymic Stromal Lymphopoietin (TSLP) and Interleukin-33 (IL-33), both of which play crucial roles in type 2 inflammatory responses characteristic of atopic dermatitis and other allergic conditions .

Regulation of Inflammatory Mediators

  • Decreased expression of TSLP and IL-33 in epidermal keratinocytes

  • Inhibition of IL-4-induced activation of inflammatory pathways

  • Suppression of STAT3-mediated transcription of pro-inflammatory cytokines

These molecular effects collectively result in attenuated inflammatory responses and improved tissue homeostasis, particularly in the context of chronic inflammatory conditions affecting the skin.

Toxicological Profile

Phototoxicity and DNA Interaction

As a member of the furanocoumarin class, phellopterin exhibits inherent phototoxic and potentially photocarcinogenic properties. Similar to other furocoumarins, it can intercalate into DNA and, upon ultraviolet-A irradiation, form cycloadducts with DNA base pairs . This photochemical reactivity underlies the potential genotoxic effects associated with this compound class.

The DNA-binding capacity of phellopterin may induce mutations under certain conditions, particularly with concurrent UV exposure. This property necessitates careful consideration when evaluating phellopterin's safety profile for therapeutic applications, especially for topical formulations on sun-exposed skin areas.

Cellular Interactions

Beyond DNA interactions, phellopterin interacts with various cellular components, including RNA, proteins, and membrane constituents. Research indicates potential interactions with:

  • Membrane-associated phospholipases A2 and C

  • Calcium-dependent and cyclic AMP-dependent protein kinases

  • Epidermal growth factor

Additionally, phellopterin strongly inhibits the binding of [3H]diazepam to central nervous system benzodiazepine receptors in vitro, suggesting potential neuroactive properties that warrant further investigation .

Therapeutic Applications and Clinical Research

Diabetic Ulcer Treatment

Diabetic ulcers represent a significant clinical challenge characterized by chronic non-healing wounds with persistent inflammatory states. Research has demonstrated phellopterin's potential as a therapeutic agent for diabetic ulcers, with specific benefits including:

  • Facilitation of wound closure through anti-inflammatory effects

  • Promotion of re-epithelialization processes

  • Modulation of inflammatory mediators to create a pro-healing environment

In experimental diabetic ulcer models, phellopterin cream applications showed significant improvements in wound healing parameters compared to control treatments. The compound's ability to upregulate SIRT1 while downregulating ICAM-1 appears to underlie these beneficial effects on diabetic wound healing .

Atopic Dermatitis Management

Atopic dermatitis presents with persistent type 2 inflammation in skin lesions, and anti-inflammatory interventions remain cornerstone therapeutic approaches. Research has demonstrated phellopterin's efficacy in alleviating atopic dermatitis-like inflammation through multiple mechanisms:

  • Reduction in serum IgE levels

  • Decreased infiltration of inflammatory cells (eosinophils and mast cells) into skin lesions

  • Suppression of pro-inflammatory cytokines through STAT3 inhibition

These effects collectively contribute to improved symptom management and potentially disease modification in atopic dermatitis, positioning phellopterin as a promising candidate for topical therapy development .

Research FocusExperimental ModelKey FindingsReference
Diabetic Wound HealingStreptozotocin-induced diabetic mice with surgical ulcersPhellopterin promoted wound healing, reduced inflammation, and increased SIRT1 expression
Atopic DermatitisMouse model of atopic dermatitisReduced IgE levels, decreased mast cell infiltration, suppressed STAT3 phosphorylation
Cellular MechanismsHaCaT keratinocyte inflammatory model induced by IFN-γPhellopterin inhibited ICAM-1 expression through SIRT1-dependent mechanisms
Cytokine RegulationIL-4 stimulated human keratinocytesSuppressed TSLP and IL-33 expression through STAT3 inhibition

Future Research Directions

Despite the promising findings regarding phellopterin's therapeutic potential, several areas warrant further investigation to fully elucidate its efficacy, safety, and optimal clinical applications:

  • Long-term safety studies to assess potential phototoxicity and carcinogenicity risks with chronic application

  • Optimization of pharmaceutical formulations to enhance stability and bioavailability

  • Expanded clinical trials in diverse patient populations with diabetic ulcers and atopic dermatitis

  • Investigation of potential synergistic effects with established therapeutic agents

  • Exploration of additional therapeutic applications based on phellopterin's anti-inflammatory properties

The continued research into phellopterin's pharmacological properties and clinical applications holds promise for developing novel therapeutic strategies for challenging conditions such as diabetic ulcers and inflammatory skin disorders.

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